2-fluoro-6-(propan-2-yl)benzoic acid
CAS No.: 479676-21-6
Cat. No.: VC11552670
Molecular Formula: C10H11FO2
Molecular Weight: 182.19 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 479676-21-6 |
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Molecular Formula | C10H11FO2 |
Molecular Weight | 182.19 g/mol |
IUPAC Name | 2-fluoro-6-propan-2-ylbenzoic acid |
Standard InChI | InChI=1S/C10H11FO2/c1-6(2)7-4-3-5-8(11)9(7)10(12)13/h3-6H,1-2H3,(H,12,13) |
Standard InChI Key | SORMKXISMDKNQU-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=C(C(=CC=C1)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a benzoic acid backbone with two substituents:
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Fluorine at position 2, which exerts strong electron-withdrawing effects.
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Isopropyl group at position 6, contributing steric bulk and lipophilicity.
The molecular formula is C₁₀H₁₁FO₂, with a molecular weight of 182.19 g/mol. Compared to analogs like 2-fluoro-6-(pyrimidin-2-yl)benzoic acid (C₁₁H₇FN₂O₂, MW 218.18) , the isopropyl group reduces polarity while enhancing hydrophobic interactions.
Predicted Physicochemical Properties
The fluorine atom enhances acidity via inductive effects, while the isopropyl group reduces solubility in aqueous media .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes are plausible:
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Direct Functionalization of Benzoic Acid:
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Fluorination at position 2 using electrophilic agents (e.g., Selectfluor®).
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Isopropyl introduction via Friedel-Crafts alkylation, though challenging due to the deactivating effect of the carboxylic acid group.
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Coupling Reactions:
Stepwise Synthesis (Hypothetical Pathway)
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Synthesis of 2-Fluoro-6-bromobenzoic Acid:
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Bromination of 2-fluorobenzoic acid using Br₂/FeBr₃.
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Isopropyl Introduction:
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Purification:
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Crystallization from ethanol/water mixture.
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Yield Optimization: Copper iodide and cesium carbonate, as used in triazolyl analogs, could enhance coupling efficiency .
Applications in Pharmaceutical and Material Science
Drug Development
Fluoro-benzoic acids are pivotal in designing enzyme inhibitors due to their ability to mimic carboxylic acid metabolites. For example:
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COX-2 Inhibitors: Analogous to flurbiprofen, the isopropyl group may enhance binding to hydrophobic enzyme pockets .
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Antibacterial Agents: Fluorine’s electronegativity disrupts bacterial cell wall synthesis .
Material Science
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Liquid Crystals: The isopropyl group’s steric bulk could stabilize mesophases in display technologies.
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Polymer Additives: As a monomer, it may improve thermal stability in polyesters.
Future Research Directions
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Synthetic Optimization: Screen catalysts (e.g., Pd/Cu systems) to improve coupling yields.
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Biological Screening: Evaluate cytotoxicity and kinase inhibition profiles.
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Computational Modeling: Predict binding affinities via molecular docking studies.
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